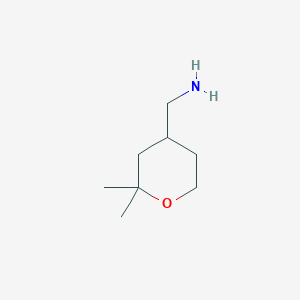

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Description

Properties

IUPAC Name |

(2,2-dimethyloxan-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBUOYQIAGLEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with tetrahydropyran as the starting material.

Functionalization: The tetrahydropyran ring is functionalized to introduce the dimethyl groups at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Amine derivatives and alcohols.

Substitution Products: Various amine derivatives and halogenated compounds.

Scientific Research Applications

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of biological systems and as a potential intermediate in the synthesis of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their differences:

Functional and Pharmacological Differences

Thiophene-containing analogues (e.g., ) introduce heterocyclic diversity, which may modulate receptor binding selectivity, though specific data are lacking . Ethylamine derivatives (e.g., ) with extended alkyl chains show reduced acute toxicity but uncharacterized pharmacological profiles .

Antimicrobial Activity :

- Thiourea derivatives of structurally related methanamines (e.g., ) demonstrated moderate antibacterial activity against Staphylococcus aureus and antifungal properties, suggesting that functionalization of the amine group (e.g., acyl/thiourea) enhances bioactivity .

Physicochemical Properties: The 4-phenyl-substituted analogue (C₁₂H₁₇NO) has a higher molecular weight (221.3 g/mol) compared to the parent compound (143.2 g/mol), impacting solubility and bioavailability . Hydrochloride salts (e.g., ) improve stability and crystallinity, facilitating formulation in drug development .

Biological Activity

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, also known as 2,2-dimethyltetrahydro-2H-pyran-4-amine, is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydropyran ring with two methyl groups at the 2-position and an amine group at the 4-position. The synthesis typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction processes to yield various derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuroactivity

Compounds with similar structural motifs have been associated with neuroactive properties. This suggests that this compound may influence neurotransmitter systems.

2. Antidepressant Effects

Preliminary studies indicate potential antidepressant-like effects, which align with findings from related compounds that target monoaminergic systems.

3. Anticancer Activity

Recent investigations have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the structure can enhance cytotoxicity against human SH-SY5Y neuroblastoma cells .

Study 1: Antiproliferative Effects

A study assessing the antiproliferative effects of this compound derivatives found significant inhibitory effects on cancer cell lines such as K562 (Chronic Myelogenous Leukemia) and MCF-7 (Breast Adenocarcinoma). The following table summarizes key findings:

| Cell Line | IC50 (µM) | Biological Effect |

|---|---|---|

| K562 | 2.27 | Induction of apoptosis |

| HL-60 | 1.42 | Cell cycle arrest at G2/M phase |

| MCF-7 | 1.52 | Inhibition of proliferation |

| HeLa | 4.56 | Significant growth inhibition |

The compound's mechanism may involve inhibition of specific kinases associated with cancer progression. For example, it has shown inhibitory activity against Bcr-Abl1 kinase, suggesting potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one using aqueous methanamine. Key steps include:

- Reduction : Sodium cyanoborohydride or catalytic hydrogenation under controlled pressure (e.g., 50–100 psi H₂) to reduce the intermediate imine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

- Critical Factors : pH (7–8 for reductive amination), temperature (25–40°C), and solvent polarity significantly impact reaction kinetics and byproduct formation.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., dimethyl groups at C2, methanamine at C4) and ring conformation.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 158.166 (calculated for C₈H₁₇NO).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect stereochemical impurities .

Q. How does the tetrahydropyran ring influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Solubility : The tetrahydropyran ring enhances lipophilicity (logP ~1.2), making it soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water.

- Reactivity : The electron-donating dimethyl groups at C2 stabilize the oxonium ion intermediate, facilitating nucleophilic attack at C4. Example: Reaction with benzoyl chloride in THF yields N-benzoyl derivatives at 60–70% conversion .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl groups impact binding interactions with biological targets (e.g., GPCRs or enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions. The dimethyl groups restrict ring puckering, reducing conformational flexibility and altering binding pocket complementarity.

- Comparative Assays : Test against non-methylated analogs (e.g., tetrahydropyran-4-ylmethanamine) in receptor-binding assays (IC₅₀ values differ by 3–5 fold due to steric hindrance) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer conditions (pH 7.4, 1 mM Mg²⁺).

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay temperature, compound batch purity) .

Q. How can in silico and in vitro methods be integrated to predict metabolic stability and off-target effects?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major oxidation at C4 methanamine).

- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS. Correlate results with computed pharmacokinetic parameters .

Q. What comparative structural advantages does this compound offer over analogs like (tetrahydro-2H-pyran-4-yl)methanamine or (4-thien-2-yltetrahydropyran-4-yl)methanamine?

- Methodological Answer :

- Thermodynamic Stability : The 2,2-dimethyl groups reduce ring strain (ΔG_ring-opening ~25 kcal/mol vs. ~18 kcal/mol for non-methylated analogs).

- Bioactivity : Methylation enhances blood-brain barrier penetration (measured by PAMPA-BBB assay, Pe ~5 × 10⁻⁶ cm/s) compared to thiophene-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.